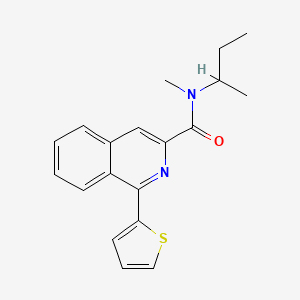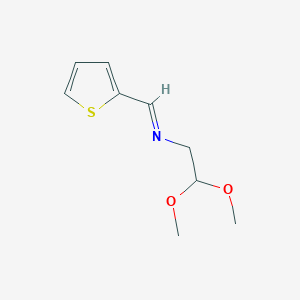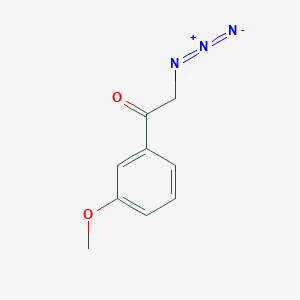
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid is a synthetic dipeptide compound It consists of two amino acids, L-leucine and L-histidine, linked by a peptide bond The benzyloxycarbonyl (Cbz) group is attached to the amino terminus of the leucine residue, serving as a protective group during synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Protection of Amino Groups: The amino groups of L-leucine and L-histidine are protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acids with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: The final step involves the removal of the Cbz protective group using hydrogenation with a palladium catalyst or treatment with a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: The Cbz group can be removed by reduction, typically using hydrogenation.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Hydrogenation is performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized histidine derivatives.
Reduction: Deprotected dipeptide.
Substitution: Substituted dipeptide with different protective or functional groups.
科学的研究の応用
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system and in the development of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The benzyloxycarbonyl group serves as a protective group, preventing unwanted reactions during synthesis and allowing for selective deprotection when needed.
類似化合物との比較
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid can be compared with other similar compounds, such as:
N-[(Benzyloxy)carbonyl]-L-leucyl-L-lysine: Similar structure but with lysine instead of histidine.
N-[(Benzyloxy)carbonyl]-L-leucyl-L-phenylalanine: Contains phenylalanine instead of histidine.
N-[(Benzyloxy)carbonyl]-L-leucyl-L-tryptophan: Contains tryptophan instead of histidine.
These compounds share the benzyloxycarbonyl protective group and the leucine residue but differ in the second amino acid, leading to variations in their chemical properties and applications.
This compound stands out due to the presence of the histidine residue, which imparts unique properties such as the ability to participate in metal ion coordination and proton transfer reactions.
特性
CAS番号 |
79778-48-6 |
|---|---|
分子式 |
C20H26N4O5 |
分子量 |
402.4 g/mol |
IUPAC名 |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H26N4O5/c1-13(2)8-16(24-20(28)29-11-14-6-4-3-5-7-14)18(25)23-17(19(26)27)9-15-10-21-12-22-15/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,21,22)(H,23,25)(H,24,28)(H,26,27)/t16-,17-/m0/s1 |
InChIキー |
OLKSMTLZDPXSRI-IRXDYDNUSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one](/img/structure/B8661326.png)




![6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-carboxaldehyde](/img/structure/B8661353.png)

